4-Isobutyramidobutanoic acid
Overview
Description
4-Isobutyramidobutanoic acid is an organic compound with the molecular formula C₈H₁₅NO₃ It is a derivative of butanoic acid, featuring an isobutyramido group attached to the fourth carbon of the butanoic acid chain
Scientific Research Applications
4-Isobutyramidobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Safety and Hazards
4-Isobutyramidobutanoic acid is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyramidobutanoic acid typically involves the reaction of isobutyramide with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isobutyramide and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutyramidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The amide group can be reduced to form amines under specific conditions.
Substitution: The hydrogen atoms in the butanoic acid chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the isobutyramido group.
Isobutyramide: An amide derivative of isobutyric acid, similar in structure but without the butanoic acid chain.
4-Aminobutanoic acid: A compound with an amino group instead of the isobutyramido group.
Uniqueness: 4-Isobutyramidobutanoic acid is unique due to the presence of both the isobutyramido and carboxylic acid functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-(2-methylpropanoylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXPBJABNQBPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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